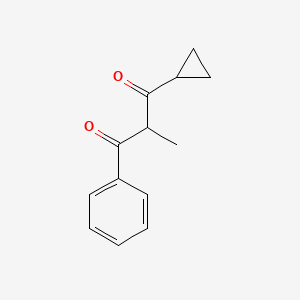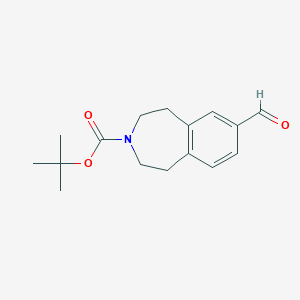
tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the formyl group: This step often involves formylation reactions using reagents such as formic acid or formyl chloride.
Protection of the carboxylate group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzazepine core can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of therapeutic agents targeting various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and benzazepine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can be compared with other benzazepine derivatives, such as:
Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: Similar in structure but with an acetyl group instead of a formyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another benzazepine derivative with different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 7-formyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-6-13-5-4-12(11-18)10-14(13)7-9-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
UJAWRQNMFXCBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
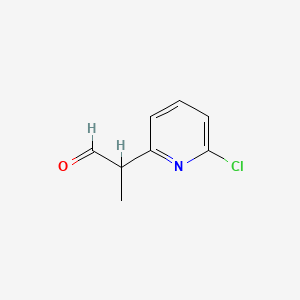
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
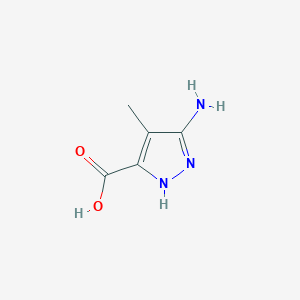
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
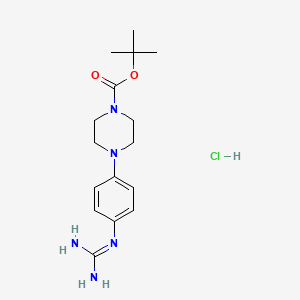
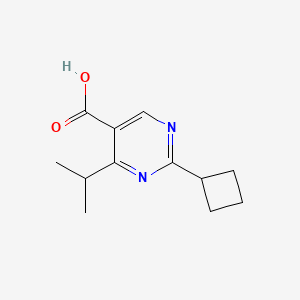
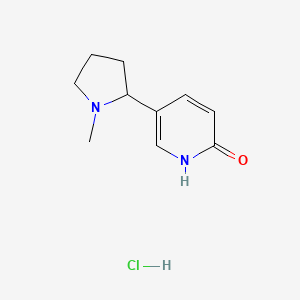
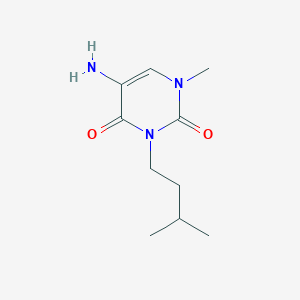
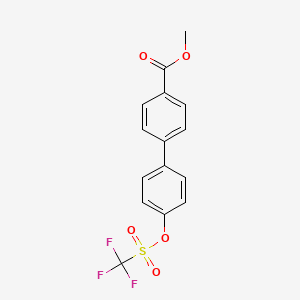
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)

